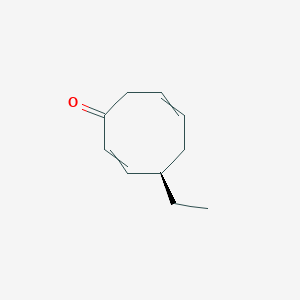
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 2,4-dimethylpenta-1,3-dien-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane typically involves the reaction of 2,4-dimethylpenta-1,3-diene with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride to yield reduced tin-containing products.
Substitution: The stannane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are carried out under inert atmospheres to prevent side reactions.
Major Products:
Oxidation: Oxidized tin derivatives.
Reduction: Reduced tin-containing compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential use in the development of organotin-based pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable tin-carbon bonds.
作用機序
The mechanism of action of (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with electron-rich sites on target molecules, facilitating reactions such as nucleophilic substitution and addition. The compound’s reactivity is influenced by the electronic and steric properties of the 2,4-dimethylpenta-1,3-dien-1-yl moiety, which can modulate the accessibility and reactivity of the stannane group.
類似化合物との比較
2,4-Dimethylpenta-1,4-diene: Similar in structure but lacks the stannane group, resulting in different reactivity and applications.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: Contains a different functional group, leading to distinct chemical properties and uses.
Uniqueness: (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane is unique due to the presence of the stannane group, which imparts specific reactivity and enables its use in the formation of tin-carbon bonds. This distinguishes it from other similar compounds that do not contain tin or have different functional groups.
特性
CAS番号 |
817642-35-6 |
|---|---|
分子式 |
C10H20Sn |
分子量 |
258.98 g/mol |
IUPAC名 |
2,4-dimethylpenta-1,3-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C7H11.3CH3.Sn/c1-6(2)5-7(3)4;;;;/h1,5H,2-4H3;3*1H3; |
InChIキー |
WRQDKHBXHDAWMI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=C[Sn](C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


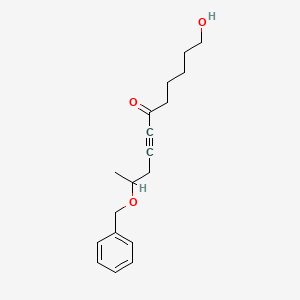
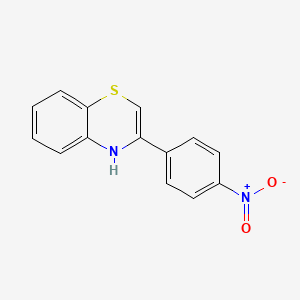
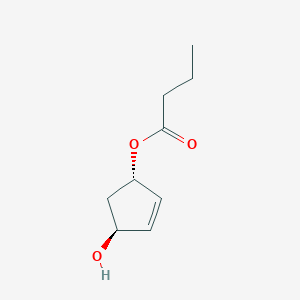
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)


![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
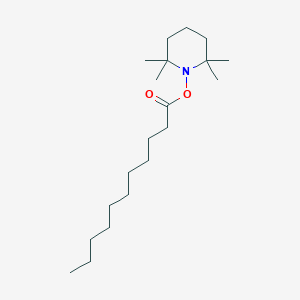
![4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14225196.png)
